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Compound Focus: Heptyl 1-thiohexopyranoside

CAS No.: 85618-20-8

Cat. No.: S591824

Chemical Profile of Heptyl 1-Thiohexopyranoside

The table below summarizes the key identifying information for this compound:

Property Description

IUPAC Name (2S,3R,4S,5S,6R)-2-(heptylsulfanyl)-6-(hydroxymethyl)oxane-3,4,5-triol [1] [2]
Chemical Formula  C13H2605S [1] [3] [2]

Molecular Weight 294.408 g/mol [1] [3] [2]

CAS Number 85618-20-8 [4]

DrugBank Status Experimental (small molecule) [1]

Primary Detergent; used in the crystallization of membrane proteins for structural biology
Application [3].

Research Context and Binding Information
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Heptyl 1-thiohexopyranoside is classified as a thioglycoside, a type of molecule where a sugar group is
connected to another group via a sulfur atom [1]. In scientific research, it is not investigated as a therapeutic
agent but is valued for its physicochemical properties. It acts as a detergent and is crucial for solubilizing
and stabilizing membrane proteins, which allows scientists to determine their 3D structures using techniques

like X-ray crystallography [3].

Databases list several proteins that this compound has been observed to interact with in experimental
settings, including Rhodopsin and Acyl carrier protein [1] [3]. However, these entries note that the specific
pharmacological action and binding affinity (Ki or Kd values) are unknown [1]. This means the
compound's interaction with these proteins is documented structurally, but its strength and specificity have

not been quantitatively measured and reported in the searched literature.

A Guide to Measuring Binding Affinity

For your work in drug development, accurately measuring binding affinity is a foundational step. The
following workflow outlines the critical phases for obtaining reliable data, based on established experimental

best practices [5].
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Key Steps in the Workflow

e Planning & Design: This initial phase involves selecting the appropriate technique (e.g., ITC, SPR,
fluorescence anisotropy) and designing the experiment, including the range of concentrations and
times to be tested.

¢ Critical Experimental Controls: These steps are essential to ensure the measured value is a true
equilibrium constant and not an artifact.

o Equilibration Check: Vary the incubation time to demonstrate that the fraction of bound
complex does not change over time. The reaction should be taken to at least five half-lives for
~97% completion to ensure equilibrium is reached [5].

o Titration Control: Systematically vary the concentration of the limiting reaction component.
The measured KD should remain constant and not be affected by titration, which can occur if
the concentration of the limiting component is too high relative to the KD [5].

o Data Validation: Combine the results from the controls. If the apparent KD is consistent across
different incubation times and concentration regimes, you can have high confidence in the
measurement's reliability [5].

¢ Affinity Determination: Once the experimental conditions are validated, the data can be fitted with a
binding model to determine the final, reliable equilibrium dissociation constant (KD).

Computational Prediction of Binding Affinity

In modern drug discovery, computational methods are widely used to predict binding affinity, which can

complement and guide experimental work.

e Deep Learning Advances: Newer methods use deep learning architectures like convolutional
neural networks (CNNs) and graph neural networks (GNNSs) to predict binding affinity from the 3D
structure of a protein-ligand complex [6] [7]. These models can automatically learn relevant features
from complex structural data, often outperforming classical scoring functions [6] [7].

¢ Key Techniques: Models such as BAPA (Binding Affinity Prediction with Attention) use an attention
mechanism to identify which parts of a protein-ligand complex are most important for binding,
improving both accuracy and interpretability [7]. Other approaches, like GeoPPI, use geometric deep
learning to model how mutations affect protein-protein binding affinity, demonstrating the flexibility of
these methods [8].

¢ Practical Application: For a research team, these tools can be implemented via scripts (e.g.,
Python) that take protein and ligand structure files (in . pdb and . sdf formats) as input and output a
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predicted affinity score [9]. This is particularly useful for virtual screening or prioritizing compounds for
synthesis and experimental testing.

How to Proceed
Given that heptyl 1-thiohexopyranoside is a specialized reagent rather than a drug lead, you might find it
more productive to:

¢ Consult Structural Databases: You can examine the specific protein structures that have been
solved using this detergent on the RCSB PDB website (Ligand ID: HTG) [3]. This can provide
structural insights into how it interacts with proteins.

¢ Focus on Therapeutic Compounds: If your goal is to compare drug performance, | can help you
search for binding affinity data on specific therapeutic small molecules or drug classes. Please
provide the names of the compounds you are interested in for a detailed comparison.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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1-thiohexopyranoside-binding-affinity-measurements]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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